molecular formula C21H21F3N6OS2 B10957492 N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10957492
M. Wt: 494.6 g/mol
InChI Key: MKVVGQIAROEZQA-UHFFFAOYSA-N
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Description

“N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of thiadiazole, thiophene, pyrazolo, and pyrimidine rings, making it a complex and potentially versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. The process may include:

    Formation of the thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an alkyl halide.

    Synthesis of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of a suitable precursor, such as an aminopyrazole, with a diketone or an aldehyde under acidic or basic conditions.

    Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the trifluoromethyl group: This step may involve the use of a trifluoromethylating agent, such as trifluoromethyl iodide or a Ruppert-Prakash reagent.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiadiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the nitro groups or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.

Medicine

The compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor modulation: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse applications in various fields of research and industry.

Properties

Molecular Formula

C21H21F3N6OS2

Molecular Weight

494.6 g/mol

IUPAC Name

N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H21F3N6OS2/c1-3-5-7-12(4-2)19-27-28-20(33-19)26-18(31)14-11-17-25-13(15-8-6-9-32-15)10-16(21(22,23)24)30(17)29-14/h6,8-12H,3-5,7H2,1-2H3,(H,26,28,31)

InChI Key

MKVVGQIAROEZQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=NN=C(S1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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